molecular formula C6H13NO2S B13250007 2-Ethyl-1lambda6-thiomorpholine-1,1-dione

2-Ethyl-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B13250007
M. Wt: 163.24 g/mol
InChI Key: LIVGVESGEZFGKW-UHFFFAOYSA-N
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Description

2-Ethyl-1λ⁶-thiomorpholine-1,1-dione is a six-membered heterocyclic compound featuring a thiomorpholine ring system with a sulfone group (1,1-dione) and an ethyl substituent at the 2-position.

  • Substituent effects: The ethyl group at position 2 introduces steric bulk and lipophilicity, which may influence solubility and reactivity compared to smaller substituents like methyl or aminoethyl groups.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2-ethyl-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C6H13NO2S/c1-2-6-5-7-3-4-10(6,8)9/h6-7H,2-5H2,1H3

InChI Key

LIVGVESGEZFGKW-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCS1(=O)=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-ethyl-1lambda6-thiomorpholine-1,1-dione generally involves:

  • Construction or availability of the thiomorpholine ring.
  • Introduction of the ethyl substituent at the 2-position.
  • Oxidation of the sulfur atom in the thiomorpholine ring to the hexavalent state (sulfone).

Typical Starting Materials

Synthetic Routes

Step Description Reagents/Conditions Notes
1 Formation of 2-ethylthiomorpholine Alkylation of thiomorpholine with ethyl halide (e.g., ethyl bromide) or via nucleophilic substitution on a suitable precursor Base such as triethylamine, inert solvent (e.g., dichloromethane), low temperature (0-5°C) to control reaction Control of regioselectivity important to ensure substitution at 2-position
2 Oxidation of thiomorpholine sulfur to sulfone (1,1-dione) Oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or peracids Reaction in suitable solvent (e.g., dichloromethane, acetic acid), temperature control to prevent over-oxidation Oxidation converts sulfur to hexavalent state, critical for 1,1-dione formation

Detailed Example Procedure

  • Alkylation : Thiomorpholine is dissolved in anhydrous dichloromethane. Triethylamine is added as a base to scavenge HCl formed during alkylation. Ethyl bromide is added dropwise at 0-5°C under inert atmosphere. The mixture is stirred for several hours until completion (monitored by TLC or HPLC).

  • Workup : The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • Oxidation : The crude 2-ethylthiomorpholine is dissolved in dichloromethane. A solution of m-CPBA is added slowly at 0°C to oxidize the sulfur to sulfone. The reaction is stirred until completion.

  • Purification : The product is purified by recrystallization or chromatography to yield 2-ethyl-1lambda6-thiomorpholine-1,1-dione as a crystalline solid.

Data Table: Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield (%) Notes
Alkylation Thiomorpholine, ethyl bromide, triethylamine Dichloromethane 0-5°C 4-6 hours 75-85% Controlled addition to avoid polyalkylation
Oxidation m-CPBA (1.2 eq) Dichloromethane 0-25°C 2-3 hours 80-90% Monitor to avoid sulfoxide intermediate accumulation

Alternative Preparation Routes

  • Direct sulfone ring formation : Some methods start from sulfonyl chlorides or sulfonic acid derivatives and cyclize with ethylenediamine derivatives to form the thiomorpholine ring in the sulfone oxidation state directly.
  • Use of mixed anhydrides or acid chlorides : Coupling reagents (e.g., carbodiimides) can be used to attach ethyl-containing groups to thiomorpholine derivatives before oxidation.
  • Industrial scale considerations : Larger scale syntheses may use continuous flow oxidation with hydrogen peroxide and catalytic amounts of tungstate or molybdate catalysts for safer and more efficient oxidation.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Comments
Alkylation base Triethylamine Neutralizes HBr, prevents side reactions
Alkylation solvent Dichloromethane Inert, good solubility
Alkylation temp 0-5°C Controls reaction rate, selectivity
Oxidizing agent m-CPBA or H2O2 Effective sulfone formation
Oxidation solvent Dichloromethane or acetic acid Solubilizes reactants, controls reaction
Oxidation temp 0-25°C Prevents over-oxidation
Purification Recrystallization or chromatography Ensures product purity

Chemical Reactions Analysis

2-Ethyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Ethyl-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential bioactivity against certain biological targets, making it a candidate for drug development and other biological applications.

    Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 2-Ethyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents H-Bond Donors H-Bond Acceptors Topological PSA (Ų) Complexity Source
(2R)-4-(2-Aminoethyl)-2-methyl-1λ⁶-thiomorpholine-1,1-dione C₇H₁₆N₂O₂S 192.28 2-Methyl, 4-aminoethyl 1 4 71.8 232
2,2-Diethyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride C₈H₁₈ClNO₂S 227.76 2,2-Diethyl, hydrochloride salt 1 4 71.8 N/A
4-Piperidino-1λ⁶-thiomorpholine-1,1-dione C₉H₁₈N₂O₂S 218.32 4-Piperidino 0 4 54.6 N/A
4-Cyclobutanecarbonyl-1λ⁶-thiomorpholine-1,1-dione C₉H₁₅NO₃S 217.29 4-Cyclobutanecarbonyl 0 5 86.6 N/A
4-Amino-2,2-dimethyl-1λ⁶-thiolane-1,1-dione C₆H₁₃NO₂S 163.24 Thiolane (5-membered ring), 2,2-dimethyl, 4-amino 2 4 89.1 N/A

Key Findings:

Substituent Position and Steric Effects: The ethyl group in 2-Ethyl-1λ⁶-thiomorpholine-1,1-dione occupies position 2, analogous to the 2-methyl group in . Piperidino (bulky cyclic amine) at position 4 () reduces topological polar surface area (PSA) compared to aminoethyl (), suggesting altered solubility and membrane permeability.

Ring Size and Functional Groups: Thiolane derivatives (5-membered ring, ) exhibit higher PSA (89.1 Ų) due to amino and sulfone groups, contrasting with 6-membered thiomorpholine analogs. Smaller rings may enhance metabolic stability but reduce conformational flexibility.

Hydrogen-Bonding Capacity: Aminoethyl and amino groups () increase hydrogen-bond donors (1–2), enhancing interactions with biological targets like enzymes or receptors. In contrast, piperidino () and cyclobutanecarbonyl () substituents lack H-bond donors, favoring passive diffusion.

Salt Forms and Solubility :

  • The hydrochloride salt in improves aqueous solubility compared to neutral analogs, a critical factor in pharmaceutical formulations.

Research Implications

  • Drug Design : The ethyl group in 2-Ethyl-1λ⁶-thiomorpholine-1,1-dione balances lipophilicity and steric effects, making it a candidate for central nervous system (CNS) drugs where blood-brain barrier penetration is crucial.
  • Synthetic Challenges : Steric hindrance from ethyl or diethyl groups may complicate nucleophilic substitution reactions, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures) as seen in phosphazene syntheses .

Biological Activity

2-Ethyl-1lambda6-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound characterized by a unique thiomorpholine ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the realms of medicinal chemistry and drug development. This article provides a detailed overview of the biological activity of 2-Ethyl-1lambda6-thiomorpholine-1,1-dione, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Ethyl-1lambda6-thiomorpholine-1,1-dione is C6H11N1O2SC_6H_{11}N_1O_2S, with a molecular weight of approximately 151.19 g/mol. The compound features an ethyl group and a dione functional group that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC6H11N1O2SC_6H_{11}N_1O_2S
Molecular Weight151.19 g/mol
StructureThiomorpholine ring

Research indicates that 2-Ethyl-1lambda6-thiomorpholine-1,1-dione interacts with various biological targets, influencing enzyme activities and cellular processes. The compound shows promise in modulating pathways involved in inflammation and cancer progression. Notably, it has been studied for its effects on interleukin signaling pathways, particularly IL-1 signaling, which is crucial in various malignancies such as acute myeloid leukemia (AML) .

Anticancer Properties

Several studies have explored the anticancer potential of 2-Ethyl-1lambda6-thiomorpholine-1,1-dione. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including those associated with AML. For instance, the compound UR241-2, structurally related to 2-Ethyl-1lambda6-thiomorpholine-1,1-dione, effectively suppressed clonogenicity in primary human AML cells at both diagnosis and relapse stages .

Enzyme Inhibition

The compound has been shown to interact with specific enzymes involved in cellular signaling pathways. Interaction studies indicate that it may inhibit enzymes associated with inflammatory responses and cancer cell survival. This inhibition can lead to reduced cell viability and altered cellular functions in affected tissues .

Study on Acute Myeloid Leukemia

A recent study investigated the role of IL-1 signaling in AML and the therapeutic potential of compounds targeting this pathway. The study found that inhibiting IL-1 receptor-associated kinases (IRAKs) using derivatives of 2-Ethyl-1lambda6-thiomorpholine-1,1-dione resulted in significant reductions in leukemia stem cell (LSC) frequency and improved survival rates in animal models .

Limiting Dilution Analysis

Limiting dilution analysis was performed to evaluate the clonogenicity of LSCs treated with the compound. Results indicated a marked decrease in LSC frequency when treated with derivatives targeting IL-1 signaling pathways compared to untreated controls .

Therapeutic Applications

The therapeutic applications of 2-Ethyl-1lambda6-thiomorpholine-1,1-dione are being actively researched across various fields:

  • Cancer Treatment : Potential use as an anticancer agent targeting specific signaling pathways.
  • Anti-inflammatory Agents : Modulation of inflammatory responses through enzyme inhibition.

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